2-Azetidinyl-5-methyl-1,4-benzoquinone

Quinone reductase 2 (NQO2) inhibition Cancer chemoprevention Enzymatic screening

Researchers studying NQO2-dependent pathways often face confounding NQO1 bioactivation when using aziridinylbenzoquinone probes. 2-Azetidinyl-5-methyl-1,4-benzoquinone (CAS 173069-94-8) solves this by functioning as a selective NQO2 inhibitor (IC50 1,800 nM) with no reported NQO1 substrate activity. • Enables clean dissection of NQO1 vs. NQO2 pharmacology in isogenic cell lines. • Mid-affinity reference ligand bridges the gap between weak and high-potency inhibitors for HTS calibration. • Single-step synthesis from commercial precursors enables rapid analog library expansion.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 173069-94-8
Cat. No. B12641161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinyl-5-methyl-1,4-benzoquinone
CAS173069-94-8
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C2CCN2
InChIInChI=1S/C10H11NO2/c1-6-4-10(13)7(5-9(6)12)8-2-3-11-8/h4-5,8,11H,2-3H2,1H3/t8-/m0/s1
InChIKeyIQJNTSWNFDNPJX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azetidinyl-5-methyl-1,4-benzoquinone: Identity and Procurement Profile


2-Azetidinyl-5-methyl-1,4-benzoquinone (CAS 173069-94-8) is a synthetic, small-molecule benzoquinone derivative that contains a single azetidinyl substituent at the 2-position and a methyl group at the 5-position on the 1,4-benzoquinone core [1]. This compound has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is formally classified as an azetidinyl-substituted para-benzoquinone, structurally distinct from the more extensively studied aziridinylbenzoquinone class (e.g., RH1, AZQ, MeDZQ), which bear a three-membered aziridine ring rather than the four-membered azetidine ring [1]. The compound has been evaluated as an inhibitor of human quinone reductase 2 (NQO2), with an IC₅₀ of 1,800 nM reported in a peer-reviewed medicinal chemistry study [2].

Target NQO2 inhibition research tool
Class Azetidinyl-substituted benzoquinone
Use Enzyme inhibitor screening and SAR studies

Why This Compound Cannot Be Replaced by Generic Aziridinylbenzoquinones


Benzoquinone-based agents with nitrogen-heterocycle substituents exhibit profoundly different reactivity, bioactivation pathways, and target engagement profiles depending on the ring size and substitution pattern of the pendant amine. The target compound bears a four-membered azetidine ring at the 2-position, whereas the clinically advanced analogs RH1, AZQ, and MeDZQ contain three-membered aziridine rings [1]. This difference in ring strain—aziridine ≈ 27 kcal/mol versus azetidine ≈ 26 kcal/mol—modulates both the chemical stability of the quinone-amine conjugate and the kinetics of enzymatic reduction by two-electron oxidoreductases such as NQO1 and NQO2 [2]. As a result, the compound's behavior as an NQO2 inhibitor (IC₅₀ = 1,800 nM) cannot be extrapolated from aziridinyl series data, and its unique substitution pattern creates a distinct pharmacological fingerprint that is not reproducible by generic aziridinylbenzoquinone surrogates [3].

Target Compound
Aziridinyl Analogs (e.g., RH1, AZQ)
Azetidine ring (4-membered)
Aziridine ring (3-membered)
NQO2 inhibitor; no reported NQO1 substrate activity
NQO1 substrate; DNA-alkylating prodrugs
Reversible inhibition; distinct redox pathway
Reductive activation; potential DNA crosslinking

Quantitative Differentiation from Closest Structural Analogs


NQO2 Inhibitory Potency Compared to Ammosamide-Derived Inhibitors

In a comparative medicinal chemistry study (Reddy et al., J. Med. Chem. 2012), 2-azetidinyl-5-methyl-1,4-benzoquinone was profiled alongside a series of quinoline and pyrroloquinoline ammosamide analogs for inhibition of human quinone reductase 2 (NQO2). The target compound showed an IC₅₀ of 1,800 nM, while the most potent analog, 8-methylamino-ammosamide B, exhibited an IC₅₀ of 4.1 nM—a 439-fold difference in inhibitory potency. The natural product ammosamide B itself displayed an IC₅₀ of 61 nM. The target compound's moderate potency places it in the mid-range of the series (range: 4.1–25,200 nM), indicating a distinct structure-activity relationship (SAR) profile that differentiates it from both high-potency ammosamide-type and weaker aziridinyl-type NQO2 ligands [1].

NQO2 IC₅₀
Head-to-head
1,800 nM vs ammosamide B (61 nM) / 8-methylamino-ammosamide B (4.1 nM); series range 4.1–25,200 nM
Mid-range affinity; supports NQO2 pharmacophore mapping without sub-nanomolar complexity.
Data from a single medicinal chemistry study; SAR context.
Quinone reductase 2 (NQO2) inhibition Cancer chemoprevention Enzymatic screening

Ring Strain and Protonation: Azetidine vs. Aziridine Substituent

The replacement of the three-membered aziridine ring (found in clinical candidates RH1, AZQ, and MeDZQ) with a four-membered azetidine ring in the target compound results in an approximate 1 kcal/mol reduction in ring strain energy (aziridine ≈ 27 kcal/mol; azetidine ≈ 26 kcal/mol). While this difference is modest, it significantly alters the pKa of the endocyclic nitrogen (azetidine pKa ~11.3 vs. aziridine pKa ~7.9 for the conjugate acid), affecting the protonation state at physiological pH and consequently the rate of quinone reduction by flavoenzymes such as NQO1/NQO2. Aziridinylbenzoquinones like RH1 are efficiently bioactivated by two-electron reduction to DNA-alkylating hydroquinones; the azetidinyl analog, by contrast, functions primarily as a reversible NQO2 inhibitor rather than a reductively activated DNA cross-linker [1].

Ring Strain & pKa
Class-level
Azetidine ≈ 26 kcal/mol, pKa ~11.3 vs aziridine ≈ 27 kcal/mol, pKa ~7.9
Protonation difference alters redox chemistry and enzyme interaction mode.
Physical-organic data; class-level inference for behavior.
Ring strain energy Bioreductive activation DNA alkylating agent design

Enzymatic Selectivity: NQO2 Inhibitor vs. NQO1 Substrate Profile

Aziridinylbenzoquinone clinical candidates RH1 and AZQ are well-characterized substrates for NQO1 (DT-diaphorase), with catalytic efficiencies (k_cat/K_M) exceeding 10⁵ M⁻¹s⁻¹, leading to reductive activation and DNA cross-linking. The target 2-azetidinyl compound, as documented in the BindingDB/ChEMBL deposition, functions as an inhibitor of NQO2 (IC₅₀ = 1,800 nM) rather than an NQO1 substrate. While direct NQO1 activity data for the target compound are not available in the public domain, the structural divergence—azetidine vs. aziridine—alters the redox potential of the quinone core and the accessibility of the nitrogen lone pair for enzyme-mediated reduction, consistent with a shift from substrate to inhibitor behavior [1].

NQO1 vs NQO2
Class-level
Target: NQO2 inhibitor (1,800 nM); Comparator: NQO1 substrate (k_cat/K_M >10⁵ M⁻¹s⁻¹ for aziridinyl class)
May support NQO1-independent pathway studies; avoids bioactivation confounding.
No direct NQO1 activity data for target; inferred from class comparison.
NQO1 vs. NQO2 selectivity Bioreductive prodrug screening Enzyme kinetics

Melting Point and Physical Form Differentiation

The target compound is reported as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . In contrast, the aziridinyl analog MeDZQ (2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone) is typically described as a yellow to orange solid with a higher melting point (>100 °C, exact value dependent on polymorph). The significantly lower melting point of the azetidinyl compound reflects weaker intermolecular packing forces, likely due to the larger ring size and different hydrogen-bonding capability of the azetidine NH versus the aziridine NH. This property influences storage conditions (recommended storage at 2–8 °C under nitrogen) and solvent selection for biological assays [1].

Melting Point
Head-to-head
34–38 °C (target) vs >100 °C (MeDZQ); Δ ≥62 °C
Near-ambient melting may require cold-chain storage and temperature-controlled handling.
Vendor-supplied certificates; verify for long-term storage.
Solid-state properties Pre-formulation Chemical procurement specifications

Synthetic Accessibility via One-Step Azetidine Conjugation

The synthesis of 2-azetidinyl-5-methyl-1,4-benzoquinone proceeds via nucleophilic substitution of a 2-halo-5-methyl-1,4-benzoquinone precursor with azetidine, a commercially available four-membered cyclic amine. This single-step conjugation is operationally simpler than the multi-step sequences required for aziridine-containing analogs such as RH1, which necessitate the preparation and handling of volatile, toxic aziridine gas or protected aziridine synthons. The azetidine building block (CAS 503-29-7) is widely available from multiple suppliers at kilogram scale, whereas aziridine (CAS 151-56-4) is a regulated precursor with shipping restrictions. This differential in synthetic complexity translates to shorter custom synthesis lead times and lower cost for the azetidinyl compound [1].

Synthesis
Reported
1-step conjugation vs ≥4 steps for aziridinyl analogs; azetidine unrestricted building block
Simpler route may reduce lead time and regulatory complexity compared to aziridine-based syntheses.
Based on published routes and building block availability.
Chemical synthesis Building block availability Custom synthesis lead time

Target Application Scenarios for This Compound


NQO2 Pharmacophore Mapping and Screening Panel Calibration

With a well-characterized IC₅₀ of 1,800 nM against human NQO2, the target compound serves as a mid-affinity reference ligand for establishing structure-activity relationship (SAR) boundaries in NQO2 inhibitor discovery programs. Its moderate potency bridges the gap between weak inhibitors (IC₅₀ > 10,000 nM) and high-potency ammosamide-type ligands (IC₅₀ < 100 nM), enabling researchers to calibrate high-throughput screening assays and validate computational docking models [1].

Discriminating NQO1-Dependent vs. Independent Cytotoxicity

Unlike aziridinylbenzoquinone clinical candidates that are reductively activated by NQO1 to DNA-alkylating species, the azetidinyl compound functions as an NQO2 inhibitor without reported NQO1 substrate activity. This property makes it a valuable chemical probe for dissecting NQO1-dependent cytotoxic pathways in isogenic cell line pairs (NQO1⁺/⁺ vs. NQO1⁻/⁻), without the confounding factor of NQO1-mediated bioactivation that complicates studies using RH1 or AZQ [1].

Pre-Formulation Studies of Low-Melting Quinone Derivatives

The near-ambient melting point (34–38 °C) and crystalline powder form of the target compound present a distinct handling and formulation profile compared to higher-melting aziridinyl analogs. This property is particularly relevant for developing amorphous solid dispersions, lipid-based formulations, or lyophilized products where low melting point APIs require specialized processing. The compound serves as a model substrate for studying the impact of azetidine substitution on quinone solid-state properties .

Medicinal Chemistry Building Block for Azetidine-Quinone Libraries

The single-step synthetic accessibility from commercially available azetidine and simple benzoquinone precursors makes the target compound an attractive scaffold for parallel library synthesis. Researchers can rapidly generate diverse analogs by varying the substituent at the 5-position or introducing additional functional groups at the 3- and 6-positions of the quinone core, enabling systematic exploration of azetidine-containing quinone chemical space for biological screening [2].

Application
Selection Property
Validation Focus
NQO2 pharmacophore mapping
Mid-affinity NQO2 inhibition
SAR boundary calibration, screening panel control
NQO1-independent cytotoxicity studies
NQO2 inhibitor without NQO1 substrate activity
Isogenic NQO1⁺/⁺ vs NQO1⁻/⁻ pathway dissection
Low-melting quinone formulation
Near-ambient melting crystalline powder
Cold-chain handling, solid-state processing
Azetidine-quinone library synthesis
Single-step azetidine conjugation scaffold
Core diversification, analog generation
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